REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][CH:7]=[CH:6]1.O=[C:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1.CC1C=CC(S(O)(=O)=O)=CC=1.O>C(O)C>[CH3:1][N:2]1[C:11]2([CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]2)[C:6]2=[CH:7][CH:8]=[CH:9][N:5]2[CH2:4][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
2.19 g
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Type
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reactant
|
Smiles
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CNCCN1C=CC=C1
|
Name
|
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
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O=C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0.334 g
|
Type
|
reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
|
Quantity
|
87.6 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated
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Type
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DISSOLUTION
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Details
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the residue was dissolved in dichloromethane
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Type
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WASH
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Details
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The organics were washed with a saturated NaHCO3 solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organics were dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
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Details
|
The crude material was purified by silica gel chromatography
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Type
|
WASH
|
Details
|
eluting with 0-10% methanol in dichloromethane with 2% triethylamine
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN2C(=CC=C2)C12CCN(CC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |